Methyl 4-[4-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazol-2-yl]butanoate
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Overview
Description
Methyl 4-[4-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazol-2-yl]butanoate is a complex organic compound with the molecular formula C16H15NO5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazol-2-yl]butanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Phthalimide Moiety: The phthalimide group is introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with a phthalimide derivative in the presence of a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazol-2-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Thiazole derivatives with different substituents
Scientific Research Applications
Methyl 4-[4-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazol-2-yl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[4-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazol-2-yl]butanoate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and phthalimide moiety allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
- 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile
- 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate
Uniqueness
Methyl 4-[4-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazol-2-yl]butanoate is unique due to the presence of both a thiazole ring and a phthalimide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[4-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-thiazol-2-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-23-15(20)8-4-7-14-18-11(10-24-14)9-19-16(21)12-5-2-3-6-13(12)17(19)22/h2-3,5-6,10H,4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNNFCRQLGBGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC(=CS1)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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